Ammonium nonadecafluorodecanoate
Description
Ammonium nonadecafluorodecanoate (CAS: 3108-42-7) is a per- and polyfluoroalkyl substance (PFAS) with the chemical formula C₁₀H₄F₁₉NO₂. It is a white crystalline solid characterized by high thermal stability (up to 300°C) and chemical inertness due to its fully fluorinated carbon chain . The compound is sparingly soluble in water but dissolves readily in organic solvents like alcohols and ethers. Its primary industrial applications include use as a surfactant, lubricant additive, and catalyst in fluoropolymer synthesis .
It is restricted in electrical/electronic equipment (IEC 62474) and cosmetics (e.g., California’s 2025 ban) due to environmental and health risks .
Properties
CAS No. |
3108-42-7 |
|---|---|
Molecular Formula |
C10H4F19NO2 |
Molecular Weight |
531.11 g/mol |
IUPAC Name |
azane;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoic acid |
InChI |
InChI=1S/C10HF19O2.H3N/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29;/h(H,30,31);1H3 |
InChI Key |
CQLZEWXXRJJDKG-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |
Other CAS No. |
3108-42-7 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary preparation method for this compound involves the neutralization of nonadecafluorodecanoic acid with ammonia. Nonadecafluorodecanoic acid itself is typically synthesized by perfluorination processes starting from decanoic acid or related fluorinated intermediates.
Step 1: Synthesis of Nonadecafluorodecanoic Acid
This acid is produced by the fluorination of decanoic acid or its derivatives, often through electrochemical fluorination or telomerization techniques that replace hydrogen atoms with fluorine atoms along the carbon chain, yielding the perfluorinated acid (C9F19COOH).Step 2: Formation of Ammonium Salt
The acid is then reacted with ammonia under controlled basic conditions to form this compound. The reaction typically occurs in an aqueous or alcoholic medium where ammonia acts both as a base and as a catalyst, facilitating the substitution of the acidic proton with the ammonium ion (NH4+). The reaction conditions are optimized to avoid decomposition of the fluorinated chain and to ensure complete salt formation.Industrial Scale Production
Industrial synthesis involves large-scale neutralization reactors where nonadecafluorodecanoic acid is mixed with an ammonia solution. The mixture is stirred under controlled temperature (generally ambient to slightly elevated temperatures) to promote complete reaction. The product is purified by crystallization and filtration to remove impurities and unreacted starting materials.
Detailed Reaction Analysis
| Reaction Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Perfluorination of decanoic acid | Decanoic acid, fluorine source | Electrochemical fluorination or telomerization | Nonadecafluorodecanoic acid (C9F19COOH) |
| Neutralization to ammonium salt | Nonadecafluorodecanoic acid, ammonia | Aqueous/alcoholic medium, ambient to 40°C | This compound (NH4+ salt) |
- Reaction Type: Acid-base neutralization forming ammonium carboxylate salt.
- Key Considerations: Maintaining pH to avoid acid decomposition; ammonia concentration sufficient to drive salt formation; temperature control to prevent side reactions.
Purification and Isolation
After the neutralization reaction, the mixture contains this compound along with water and possible residual acid or ammonia. Purification typically involves:
- Crystallization: Cooling the reaction mixture to precipitate the ammonium salt.
- Filtration: Removing solid this compound crystals.
- Drying: Removing residual solvents to obtain pure solid salt.
Supporting Research Findings
Chemical Stability and Reaction Behavior
This compound is chemically stable due to the strong C-F bonds. It primarily undergoes substitution reactions at the fluorine atoms under harsh conditions, but under the preparation conditions (neutralization with ammonia), it remains intact.
Industrial and Laboratory Scale Synthesis
- Industrial processes emphasize ammonia saturation and temperature control to optimize yield and purity.
- Laboratory synthesis follows similar principles but on a smaller scale, often using methanol or water as solvents and careful pH monitoring.
Summary Table of Preparation Method
| Aspect | Description |
|---|---|
| Starting Material | Nonadecafluorodecanoic acid (perfluorinated decanoic acid) |
| Reagent | Ammonia (aqueous or anhydrous) |
| Solvent | Water or fluorinated alcohols |
| Reaction Type | Acid-base neutralization |
| Temperature | Ambient to 40°C |
| Purification | Crystallization, filtration, drying |
| Industrial Considerations | Large-scale reactors, ammonia saturation, temperature control, removal of impurities |
| Chemical Stability | High due to fluorinated chain; stable under neutralization conditions |
Additional Notes on Ammonia Production Relevance
While the preparation of this compound involves ammonia, the industrial production of ammonia itself (via catalytic steam reforming of natural gas and subsequent synthesis) is a well-established process that ensures the availability of high purity ammonia for such syntheses. The purity and concentration of ammonia are critical to the quality of the final ammonium salt.
Chemical Reactions Analysis
Types of Reactions: Ammonium nonadecafluorodecanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically use reagents such as alkali metals or organometallic compounds.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, using reagents like hydrogen peroxide or sodium borohydride.
Major Products: The major products formed from these reactions depend on the type of substitution or functional group introduced. For example, substitution with alkali metals can produce metal perfluorodecanoates, while reactions with organometallic compounds can yield various organofluorine derivatives .
Scientific Research Applications
Ammonium nonadecafluorodecanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ammonium nonadecafluorodecanoate involves its interaction with molecular targets through its fluorinated chain. The compound’s high electronegativity and chemical stability allow it to interact with various molecular pathways, potentially altering their function. These interactions are still under investigation, particularly in the context of its use in drug delivery and other biomedical applications .
Comparison with Similar Compounds
Structural and Functional Differences
Ammonium nonadecafluorodecanoate belongs to the long-chain PFAS family (C10). Key structural analogs include:
| Compound Name | CAS Number | Fluorocarbon Chain | Counterion | Key Applications |
|---|---|---|---|---|
| This compound | 3108-42-7 | C10 (19 fluorine) | NH₄⁺ | Surfactants, lubricants, coatings |
| Sodium nonadecafluorodecanoate | 3830-45-3 | C10 (19 fluorine) | Na⁺ | Firefighting foams, textiles |
| Ammonium pentadecafluorooctanoate | 3825-26-1 | C8 (15 fluorine) | NH₄⁺ | Stain-resistant coatings |
| Ammonium perfluorononanoate | 4149-60-4 | C9 (17 fluorine) | NH₄⁺ | Semiconductor manufacturing |
| Perfluorooctanoic acid (PFOA) | 335-67-1 | C8 (15 fluorine) | H⁺ | Non-stick cookware, waterproofing |
Key Observations :
Regulatory and Environmental Profiles
Environmental Impact :
- Longer-chain PFAS (C10) like this compound persist longer in ecosystems and bioaccumulate in aquatic organisms compared to C8 analogs .
- Ammonium salts are more prone to atmospheric transport than sodium salts due to lower molecular weight .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | Sodium Nonadecafluorodecanoate | Ammonium Pentadecafluorooctanoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 531.11 | 534.08 | 431.10 |
| Melting Point (°C) | 150–160 | 180–190 | 120–130 |
| Water Solubility (mg/L) | <10 | <50 | 100–200 |
| Log Kow (Octanol-Water) | 6.2 | 5.8 | 4.5 |
Q & A
Q. How should large datasets from this compound studies be managed and shared?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
